{[1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine
Overview
Description
{[1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a methoxybenzyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of Substituents: The 4-methoxybenzyl group and the two methyl groups are introduced through alkylation reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrole ring, followed by the addition of the appropriate alkyl halides.
Final Assembly: The final step involves the coupling of the substituted pyrrole with a suitable amine to form the desired compound. This step may require the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{[1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.
Major Products
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of primary or secondary alcohols and amines.
Substitution: Formation of various substituted pyrrole derivatives.
Scientific Research Applications
{[1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of {[1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- {[1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine
- {[1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethyl}amine
- {[1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]propyl}amine
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its methoxybenzyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
[1-[(4-methoxyphenyl)methyl]-2,5-dimethylpyrrol-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-11-8-14(9-16)12(2)17(11)10-13-4-6-15(18-3)7-5-13/h4-8H,9-10,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQSKQHKZKWLCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=C(C=C2)OC)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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